1-methyl-1H-pyrazolo[3,4-b]quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrazolo[3,4-b]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-14-11-9(7-12-14)6-8-4-2-3-5-10(8)13-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTVRQZLQIOOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC3=CC=CC=C3C=C2C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methyl 1h Pyrazolo 3,4 B Quinoline and Its Derivatives
Classical and Established Synthetic Routes to the 1H-Pyrazolo[3,4-b]quinoline System
Established methods for building the 1H-pyrazolo[3,4-b]quinoline core often rely on the pre-existing principles of quinoline (B57606) synthesis, adapted to incorporate a pyrazole-based starting material.
Friedländer Condensation Approaches and their Variations
The Friedländer condensation is a cornerstone in quinoline synthesis, involving the reaction of an o-aminocarbonyl compound with a second carbonyl compound that possesses a reactive α-methylene group. researchgate.netorganic-chemistry.org This reaction, which can be catalyzed by acids or bases or proceed in an inert environment, has been effectively adapted for the synthesis of 1H-pyrazolo[3,4-b]quinolines. nih.govresearchgate.netwikipedia.org
In this context, an o-aminoaryl aldehyde or ketone reacts with a pyrazolone (B3327878) derivative. The first documented synthesis of a 1H-pyrazolo[3,4-b]quinoline by Niementowski and colleagues utilized a Friedländer-type condensation. nih.gov A more direct application involves the condensation of o-aminobenzophenones with various pyrazolones. For instance, the reaction of 2-aminobenzophenone (B122507) with 5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one in a high-boiling solvent like ethylene (B1197577) glycol yields 3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]quinoline. nih.gov
Variations often involve changing the substituents on both the aminobenzophenone and the pyrazolone, as well as the reaction conditions, which typically require high temperatures (150–260 °C) in melt or a high-boiling solvent. nih.gov The reaction mechanism can proceed through two primary pathways: an initial aldol (B89426) addition followed by cyclization and dehydration, or the formation of a Schiff base intermediate which then undergoes cyclization. wikipedia.orgquimicaorganica.org
Table 1: Examples of Friedländer Synthesis for 1H-Pyrazolo[3,4-b]quinolines
| o-Aminoaryl Ketone | Pyrazolone Reactant | Conditions | Product | Ref |
|---|---|---|---|---|
| 2-Aminobenzophenone | 5-Methyl-2-phenyl-2,4-dihydro-pyrazol-3-one | Ethylene glycol, reflux | 3-Methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]quinoline | nih.gov |
| Substituted o-aminobenzophenones | 1,3-Disubstituted pyrazol-5-ones | Melt, 150–260 °C | Substituted 1H-pyrazolo[3,4-b]quinolines | nih.gov |
Syntheses Initiated from Anthranilic Acid and its Derivatives
Anthranilic acid and its derivatives are versatile starting materials in quinoline chemistry and have been explored for the synthesis of the 1H-pyrazolo[3,4-b]quinoline system. nih.govnih.gov The Niementowski reaction, a classical method for preparing 4-hydroxyquinolines from anthranilic acid and a carbonyl compound, was attempted for pyrazoloquinoline synthesis. nih.gov An early effort by Ghosh in 1937 involved reacting anthranilic acid with a pyrazolone, purportedly to form a 4-hydroxy-1H-pyrazolo[3,4-b]quinoline. nih.gov However, later re-examination of this reaction by Tomasik and coworkers revealed that the expected 4-hydroxy product was not formed, and only trace amounts of other pyrazoloquinoline derivatives were present as byproducts. nih.gov
Other approaches have utilized modified hydrazides of anthranilic acid. Depending on the reaction conditions, these precursors can be cyclized to form the desired pyrazolo[3,4-b]quinoline ring system. For example, when certain modified hydrazides are treated with sodium ethoxide, they undergo cyclization to yield the pyrazolo[3,4-b]quinoline product. nih.gov These methods highlight the utility of anthranilic acid as a foundational building block, although the specific reaction pathways can be sensitive to the chosen reagents and conditions. nih.gov
Methods Employing 4-amino-3-carboxypyrazole Derivatives
An alternative strategy involves constructing the quinoline ring onto a pre-existing pyrazole (B372694) core. This approach utilizes 5-amino-1H-pyrazole-4-carboxylic acid derivatives as the key starting material. nih.gov In a reaction that resembles a multicomponent synthesis, a pyrazole derivative such as 5-amino-1H-pyrazole-4-carboxylic acid can be reacted with a ketone (e.g., cyclohexanone) and an amine (e.g., aniline) in the presence of a dehydrating agent like phosphorus pentoxide. This process assembles the quinoline ring, resulting in the formation of a 4-substituted-1H-pyrazolo[3,4-b]quinoline. nih.gov This route offers a modular way to introduce diversity into the quinoline portion of the final molecule.
Condensation Reactions with 2-chloro-3-formylquinolines and Analogues
A highly effective and common method for synthesizing the 1H-pyrazolo[3,4-b]quinoline scaffold involves the reaction of a preformed, functionalized quinoline with a hydrazine (B178648). uj.edu.pl Specifically, 2-chloro-3-formylquinolines serve as excellent electrophilic substrates. researchgate.net These compounds can be synthesized via the Vilsmeier-Haack formylation of substituted acetanilides. nih.govuj.edu.pl
The reaction of a 2-chloro-3-formylquinoline with hydrazine or a substituted hydrazine, such as methylhydrazine, leads to the formation of the fused pyrazole ring. nih.govuj.edu.pl The reaction typically proceeds via an initial attack of the hydrazine on the formyl (aldehyde) group, followed by a cyclization step involving the displacement of the chlorine atom at the C-2 position of the quinoline ring. uj.edu.pl This sequence directly yields the 1H-pyrazolo[3,4-b]quinoline system. For example, reacting a 2-chloro-3-formylquinoline with methylhydrazine results in the corresponding 1-methyl-1H-pyrazolo[3,4-b]quinoline derivative. nih.gov This method is versatile, allowing for the synthesis of various N1-substituted derivatives by simply choosing the appropriate hydrazine. uj.edu.pl
Table 2: Synthesis from 2-Chloro-3-formylquinoline Analogues
| Quinoline Substrate | Hydrazine Reactant | Conditions | Product Type | Ref |
|---|---|---|---|---|
| 2-Chloro-3-formylquinoline | Hydrazine hydrate | Sequential reaction with ethylene glycol, then BiCl₃ hydrolysis | 1H-Pyrazolo[3,4-b]quinoline | researchgate.net |
| 2-Chloro-3-formylquinoline | Methylhydrazine | Direct reaction | This compound | nih.gov |
Modern and Green Chemistry Approaches for 1H-Pyrazolo[3,4-b]quinoline Synthesis
In line with the principles of green chemistry, recent synthetic efforts have focused on developing more sustainable and efficient protocols. researchgate.netsid.ir These modern approaches aim to improve reaction yields, simplify work-up procedures, reduce energy consumption, and avoid hazardous solvents and catalysts. biolmolchem.comnih.gov
One-Pot Multicomponent Reactions (MCRs) for Scaffold Assembly
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules like 1H-pyrazolo[3,4-b]quinolines in a single step from three or more starting materials. researchgate.netproquest.compurdue.edu This approach offers significant advantages over traditional multi-step syntheses, including higher atom economy, reduced waste, and operational simplicity. sid.irpreprints.org
A common MCR strategy for this scaffold involves the condensation of an aniline, an aromatic aldehyde, and a pyrazolone. researchgate.netijprajournal.com For instance, reacting an aniline, a substituted benzaldehyde, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a catalyst can afford 4,9-dihydro-1H-pyrazolo[3,4-b]quinolines, which can then be oxidized to the fully aromatic system. researchgate.netpreprints.org
Various catalysts and conditions have been employed to promote these MCRs, reflecting the drive towards greener chemistry:
Organocatalysis: L-proline has been used as an efficient and environmentally friendly organocatalyst for the three-component synthesis of pyrazolo[3,4-b]quinoline derivatives. researchgate.netrsc.org
Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times and improve yields, often in greener solvents like water or ethanol (B145695), or even under solvent-free conditions. researchgate.net
Ultrasound Irradiation: Sonication provides an alternative energy source that can enhance reaction rates and yields, as demonstrated in the synthesis of 1H-pyrazolo[3,4-b]quinolines using methanesulfonic acid (MSA) in an aqueous medium. ijprajournal.com
Green Catalysts: Recyclable catalysts and environmentally benign solvents like water or ethanol are increasingly being used to align with green chemistry principles. researchgate.netbiolmolchem.com
Table 3: Examples of Multicomponent Reactions for Pyrazolo[3,4-b]quinoline Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Ref |
|---|---|---|---|---|---|
| Aniline | Aromatic Aldehyde | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | L-proline | 1H-Pyrazolo[3,4-b]quinoline | researchgate.net |
| 5-Aminopyrazole | Aldehyde | Dimedone | Triethylamine, Water, Microwave (170 °C) | Pyrazoloquinolinone | researchgate.net |
| Substituted aryl aldehyde | Aniline | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Methanesulfonic acid (aq.), Ultrasound (90 °C) | 1H-Pyrazolo[3,4-b]quinoline | ijprajournal.com |
Electrochemical Synthesis Protocols for Pyrazolo[3,4-b]quinoline Derivatives
Organic electrosynthesis is recognized as a green and versatile technique that offers mild reaction conditions, high selectivity, and easy process control. scispace.com This method has been successfully applied to the synthesis of various heterocyclic compounds.
An efficient electrochemical synthesis of pyrazolo[4,3-c]quinoline derivatives has been developed starting from the readily available 7-chloro-4-hydrazinoquinoline. scispace.comresearchgate.net The process involves the formation of linear hydrazones, which then undergo cyclization under moderate and scalable electrolytic conditions in a simple undivided cell at a constant current. scispace.com This protocol obviates the need for oxidizing reagents or transition metal catalysts. scispace.com The reaction mechanism is proposed to proceed through a dehydrogenative cyclization of the linear hydrazone intermediates. scispace.com
Palladium-Catalyzed Cyclization and Coupling Reactions
Palladium-catalyzed reactions are indispensable tools for the synthesis of quinoline and its derivatives, enabling the rapid construction of complex molecules. nih.gov These reactions often proceed via tandem processes involving multiple bond-forming events in a single step. nih.gov
One strategy involves the palladium-catalyzed reaction of β-bromovinyl aldehydes with aminopyrazoles, which can yield pyrazolo[3,4-b]quinoline derivatives. mdpi.com The ratio of the desired product to potential side products can be influenced by the reaction conditions. mdpi.com Another approach describes a process for quinoline synthesis through the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which operates without the need for acids, bases, or other additives and demonstrates broad substrate tolerance. rsc.org
Furthermore, palladium catalysis is crucial for the functionalization of the pyrazoloquinoline core. For example, novel 1H-pyrazolo[4,3-c]quinolines have been prepared from 4-chloroquinoline-3-carbaldehyde (B1363059) hydrazones through a palladium-catalyzed intramolecular C-N bond formation. researchgate.net
Regioselective Synthesis Strategies and Challenges
Regioselectivity is a critical aspect in the synthesis of pyrazolo[3,4-b]quinolines, as the use of unsymmetrical starting materials can lead to the formation of isomeric products. nih.gov
One of the classic methods for quinoline synthesis is the Friedländer condensation. When applied to the synthesis of pyrazolo[3,4-b]quinolines using unsymmetrical ketones, a mixture of regioisomers can be formed. nih.gov The ratio of these isomers is dependent on the relative electrophilicity of the carbonyl groups. nih.gov To overcome regioselectivity issues, one strategy is the in-situ generation of a symmetrical 1,3-biselectrophile. nih.govmdpi.com
The synthesis of fused benzopyrazolo[3,4-b]quinolines also presents regioselective challenges. For instance, a solvent-free, three-component reaction involving β-tetralone, 5-aminopyrazoles, and benzaldehydes yields new 6,8-dihydro-5H-benzo[f]pyrazolo[3,4-b]quinolines. researchgate.net However, the isomeric 6,10-dihydro-5H-benzo[h]pyrazolo[3,4-b]quinolines could not be prepared directly from α-tetralone under similar conditions, highlighting the regioselective nature of the cyclization. researchgate.net
In multicomponent reactions, the choice of reactants can dictate the regiochemical outcome. For example, a cascade 6-endo-dig cyclization reaction of 5-aminopyrazoles and alkynyl aldehydes has been developed for the synthesis of pyrazolo[3,4-b]pyridines with excellent regional selectivity, exclusively affording the C6 substituted product. nih.gov
Derivatization Strategies for Functionalization of the this compound Core
The functionalization of the this compound core is essential for modulating its physicochemical and biological properties. Various strategies have been developed to introduce substituents at different positions of the heterocyclic system.
Halogenated pyrazoloquinoline derivatives serve as versatile intermediates for further functionalization. mdpi.com These can be used in reactions such as nucleophilic substitution with amines or in palladium-catalyzed cross-coupling reactions. mdpi.comrsc.org For instance, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds allows for selective elaboration at multiple positions, including N-alkylation, Suzuki-Miyaura cross-coupling at C-3, and Buchwald-Hartwig amination at C-5. rsc.org
Another approach involves the synthesis of pyrazolo[3,4-b]quinolines with functional groups that can be readily modified. For example, the synthesis of ethyl 3-amino-1H-pyrazolo[3,4-b]quinoline-4-carboxylate provides a scaffold with both an amino and an ester group, offering multiple points for further derivatization. mdpi.comnih.gov Similarly, the synthesis of 4-methylthio-1H-pyrazolo[3,4-b]quinolines allows for subsequent transformations of the methylthio group. nih.gov
The use of alkynyl aldehydes in a cascade cyclization with 5-aminopyrazoles not only provides access to the pyrazolo[3,4-b]pyridine core but can also incorporate a halogen atom, which can then be used in various coupling reactions such as Suzuki, Sonogashira, and Heck reactions to introduce further diversity. mdpi.com
| Starting Material | Reagent/Reaction | Functionalized Product |
| Halogenated pyrazoloquinolines | Nucleophilic amines, boronic acids (Suzuki), terminal alkynes (Sonogashira) | Amine, aryl, or alkynyl substituted derivatives |
| Ethyl 3-amino-1H-pyrazolo[3,4-b]quinoline-4-carboxylate | Various reagents | Derivatives at the amino and ester positions |
| Iodine-functionalized pyrazolo[3,4-b]pyridines | Arylboronic acids, terminal alkynes, alkenes | Arylated, alkynylated, and alkenylated products |
Structure Activity Relationship Sar Studies of 1 Methyl 1h Pyrazolo 3,4 B Quinoline Derivatives
Impact of Substitution Patterns on Biological Activity Profiles
The biological activity of 1-methyl-1H-pyrazolo[3,4-b]quinoline derivatives is profoundly influenced by the nature and position of various substituents on the heterocyclic framework. Research has demonstrated that the introduction of different functional groups can modulate the potency, selectivity, and pharmacological profile of these compounds.
The following table summarizes the impact of various substitution patterns on the apoptosis-inducing activity of this compound derivatives in human cancer cell lines.
| Compound | Core Structure | Substituents | Biological Activity (EC50, nM) * |
| 6a | This compound | R1=Me, R3=Me, R4=-NH-(4-acetylphenyl) | 50-100 |
| 6b | This compound | R1=Me, R3=Me, R4=-NH-(4-propionylphenyl) | 30-70 |
| 6c | This compound | R1=Me, R3=Me, R4=-NH-(3-acetylphenyl) | 100-200 |
| 6d | This compound | R1=Me, R3=Me, R4=-NH-(3-propionylphenyl) | 100-200 |
*EC50 values represent the concentration required to induce apoptosis in 50% of the cancer cell population. Data sourced from Zhang et al. (2008). uj.edu.pl
Role of N1-Substitution (e.g., Methyl Group) in Biological Efficacy and Selectivity
The substitution at the N1 position of the pyrazole (B372694) ring is a critical determinant of the biological efficacy and selectivity of pyrazolo[3,4-b]quinoline derivatives. The presence of a methyl group at this position has been shown to be a key feature in a series of potent apoptosis inducers.
In the development of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as anticancer agents, the N1-methyl group was found to be essential for high potency. The lead compound, 1,3-dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-amine, demonstrated significantly enhanced activity, with EC50 values for apoptosis induction in the range of 30-70 nM across various cancer cell lines. uj.edu.pl This highlights the importance of the N1-methyl group in optimizing the interaction of the compound with its molecular target, which is crucial for its pro-apoptotic effect. The free position at nitrogen N1 allows for numerous modifications of these compounds in terms of their biological properties. nih.gov
Influence of Substituents at C3, C4, C6, and C9 Positions on Pharmacological Activities
The pharmacological activities of this compound derivatives are finely tuned by the nature of substituents at the C3, C4, C6, and C9 positions of the quinoline (B57606) ring system.
C3-Position: A methyl group at the C3 position has been shown to be a favorable substitution for potent apoptosis-inducing activity. uj.edu.pl In the series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, the presence of a C3-methyl group in conjunction with an N1-methyl group resulted in compounds with high potency. uj.edu.pl
C4-Position: The substituent at the C4 position plays a pivotal role in the biological activity. The introduction of an N-phenylamino group at this position was a key step in the discovery of a novel series of potent apoptosis inducers. uj.edu.pl Further SAR studies on the phenyl ring of the N-phenylamino moiety revealed that the position and nature of the acyl group significantly impact activity. For instance, a propionyl group at the para-position of the phenyl ring (as in compound 6b) resulted in the most potent compound in the series, with EC50 values between 30 and 70 nM. uj.edu.pl Moving the acyl group to the meta-position led to a decrease in activity. uj.edu.pl
C6 and C9 Positions: While the provided search results focus heavily on substitutions at N1, C3, and C4, the influence of substituents at the C6 and C9 positions is also recognized as significant in the broader class of pyrazolo[3,4-b]quinolines. The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties. ijprajournal.com However, specific SAR data for these positions on the this compound scaffold were not detailed in the provided search results.
The following table details the structure-activity relationship of 1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline derivatives with various substituents at the C4-anilino group.
| Compound | C4-Anilino Substituent | Apoptosis Induction (EC50, nM) | Cell Growth Inhibition (GI50, nM) |
| 6a | 4-Acetylphenyl | 50-100 | 25-50 |
| 6b | 4-Propionylphenyl | 30-70 | 16-42 |
| 6c | 3-Acetylphenyl | 100-200 | 70-150 |
| 6d | 3-Propionylphenyl | 100-200 | 80-160 |
*EC50 and GI50 values represent the concentrations for 50% apoptosis induction and 50% growth inhibition in cancer cells, respectively. Data sourced from Zhang et al. (2008). uj.edu.pl
Conformational Analysis and its Correlation with Bioactivity
The three-dimensional conformation of this compound derivatives is a crucial factor that influences their interaction with biological targets and, consequently, their bioactivity. The spatial arrangement of the substituent groups relative to the planar pyrazoloquinoline core can dictate the binding affinity and selectivity of the molecule.
A study on the crystal structure of 3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]quinoline, a related derivative, revealed that the phenyl substituents at the 1 and 4 positions are twisted relative to the central pyrazoloquinoline core. nih.gov Specifically, the phenyl group at the N1 position and the phenyl group at the C4 position were found to be twisted by 27.09° and 66.62°, respectively. nih.gov This twisted conformation is stabilized by intramolecular C-H···N interactions. nih.gov
Pharmacological and Biological Activities of 1 Methyl 1h Pyrazolo 3,4 B Quinoline Derivatives in Vitro Investigations
Anticancer and Antiproliferative Potency in Cell Lines
Derivatives of the 1H-pyrazolo[3,4-b]quinoline scaffold have demonstrated notable cytotoxic and antiproliferative effects against various human cancer cell lines in vitro. Studies have revealed that these compounds can induce cell death and inhibit cell migration and angiogenesis. nih.gov
A series of novel 1H-pyrazolo[3,4-b]quinoline derivatives were evaluated for their cytotoxic activity against several cancer cell lines, with the human colon carcinoma cell line (HCT-116) showing the most sensitivity. science.gov Specifically, certain derivatives were identified as the most potent compounds against human liver cancer (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines, exhibiting IC₅₀ values in the micromolar range. science.gov For instance, quinolinyl-based pyrazoline derivatives have shown inhibitory activity at the nanomolar level. nih.gov The anticancer potential of the quinoline (B57606) scaffold is well-documented, with its derivatives acting through various mechanisms, including the inhibition of topoisomerase II and cell cycle arrest. nih.govresearchgate.net
Table 1: In Vitro Antiproliferative Activity of 1H-Pyrazolo[3,4-b]quinoline Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 1H-Pyrazolo[3,4-b]quinoline Derivatives | HepG2 (Liver) | 38.76 - 53.99 µM | science.gov |
| 1H-Pyrazolo[3,4-b]quinoline Derivatives | HCT-116 (Colon) | 38.76 - 53.99 µM | science.gov |
| 1H-Pyrazolo[3,4-b]quinoline Derivatives | MCF-7 (Breast) | 38.76 - 53.99 µM | science.gov |
Antimicrobial Activities (Antibacterial, Antifungal, Antimycobacterial)
The 1H-pyrazolo[3,4-b]quinoline core is a key feature in compounds developed for their antimicrobial properties. researchgate.net Research has demonstrated that derivatives of this scaffold exhibit a broad spectrum of activity against various pathogens, including bacteria and fungi.
Newly synthesized quinoline derivatives bearing a pyrazole (B372694) moiety were screened for their antimicrobial activity. These compounds were tested against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Salmonella typhimurium and Escherichia coli. Antifungal activity was also assessed against Candida albicans. The results indicated that most of the tested compounds showed significant antimicrobial activity. Similarly, other studies have confirmed the antimicrobial potential of novel pyrazolo[3,4-b]quinoline derivatives. researchgate.net
While not fused systems, related pyrazole carboxamide derivatives containing a 1-methyl group have shown moderate antifungal activities against plant pathogenic fungi like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. This suggests the intrinsic contribution of the substituted pyrazole ring to the observed antimicrobial effects.
Table 2: In Vitro Antimicrobial Screening of Pyrazolo[3,4-b]quinoline Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Tested Organism | Type | Concentration | Reference |
|---|---|---|---|---|
| Pyrazole-bearing quinoline derivatives | Staphylococcus aureus | Gram-positive Bacteria | 100 µg/ml | |
| Pyrazole-bearing quinoline derivatives | Bacillus subtilis | Gram-positive Bacteria | 100 µg/ml | |
| Pyrazole-bearing quinoline derivatives | Salmonella typhimurium | Gram-negative Bacteria | 100 µg/ml | |
| Pyrazole-bearing quinoline derivatives | Escherichia coli | Gram-negative Bacteria | 100 µg/ml | |
| Pyrazole-bearing quinoline derivatives | Candida albicans | Fungus | 100 µg/ml |
Anti-inflammatory Effects
The pyrazolo[3,4-b]quinoline scaffold is recognized for its anti-inflammatory potential. purdue.edu While specific studies on 1-methyl derivatives are limited, research on related isomers provides insight into the anti-inflammatory mechanisms of this compound class. For instance, derivatives of the isomeric pyrazolo[4,3-c]quinoline scaffold have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. semanticscholar.org This anti-inflammatory effect is mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. semanticscholar.org
Furthermore, studies on tetrahydro-1H-pyrazolo[3,4-b]quinolines, the saturated analogs of the core structure, have demonstrated superior COX-2 inhibitory activity compared to the standard drug celecoxib, with some derivatives also inhibiting COX-2 protein induction. Related indolo[2,3-b]quinoline derivatives have also been shown to reduce inflammatory markers such as matrix metalloproteinase-9 (MMP-9), interleukin-1β (IL-1β), and nuclear factor-kappa B (NF-ĸB).
Antiviral Properties (e.g., Herpes Simplex Virus)
A significant area of investigation for 1H-pyrazolo[3,4-b]quinoline derivatives has been their activity against viruses, particularly the Herpes Simplex Virus (HSV). In vitro studies have demonstrated the efficacy of these compounds against both HSV type 1 (HSV-1) and type 2 (HSV-2).
A study involving a series of 3-amino-1H-pyrazolo[3,4-b]quinoline derivatives tested their effectiveness in various cell lines, including African green monkey kidney (Vero) cells, human diploid lung (WI-38) cells, and human epithelial (HeLa) cells. Certain compounds, such as SCH 43478 and SCH 49286, inhibited HSV-2 plaque formation in Vero cells at concentrations lower than the reference drug Acyclovir (ACV). However, the compounds were most effective when administered shortly after viral infection. Another study found that different 3-amino-1H-pyrazolo[3,4-b]quinoline derivatives exhibited activity against HSV-2 comparable or higher than that of Acyclovir in mouse embryo fibroblast monolayers.
Table 3: In Vitro Anti-Herpes Simplex Virus (HSV) Activity of 1H-Pyrazolo[3,4-b]quinoline Derivatives This table is interactive. You can sort and filter the data.
| Compound Series | Virus | Cell Line | Observation | Reference |
|---|---|---|---|---|
| 3-Amino-1H-pyrazolo[3,4-b]quinolines | HSV-2 | Vero | Inhibition of plaque formation | |
| 3-Amino-1H-pyrazolo[3,4-b]quinolines | HSV-2 | WI-38 | Tested for cytotoxicity and efficacy | |
| 3-Amino-1H-pyrazolo[3,4-b]quinolines | HSV-2 | HeLa | Tested for cytotoxicity and efficacy | |
| 3-Amino-1H-pyrazolo[3,4-b]quinolines | HSV-1 | Vero | Tested for antiviral activity |
Enzyme Inhibitory Activities
Protein kinases are crucial targets in drug discovery, and pyrazolo[3,4-b]quinoline derivatives have been identified as potent inhibitors of several kinase families. Virtual screening has suggested that 3-amino-1H-pyrazolo[3,4-b]quinolines possess broad protein kinase inhibitory activity.
Specific derivatives of 1H-pyrazolo[3,4-b]quinoline have been shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. science.gov The most potent of these compounds exhibited IC₅₀ values in the low nanomolar range, comparable to the reference inhibitor sorafenib. science.gov Additionally, 3-Amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline demonstrated significant in vitro inhibitory activity against bacterial serine/threonine protein kinases.
While research on different isomers, such as pyrazolo[3,4-g]isoquinolines and 3H-pyrazolo[4,3-f]quinolines, has shown potent inhibition of kinases like Haspin, CDKs (CDK2, CDK9), and FLT3, these findings highlight the general potential of the broader pyrazolo-fused quinoline family as kinase inhibitors. nih.govresearchgate.net
Urease Inhibition
There is no available scientific literature describing the in vitro evaluation of 1-methyl-1H-pyrazolo[3,4-b]quinoline derivatives as urease inhibitors.
HSP90 Inhibition
A review of published research reveals no studies focused on the in vitro HSP90 inhibitory properties of this compound derivatives.
Receptor Modulation (e.g., Adenosine (B11128) A3 Receptors, Phosphodiesterase Receptors)
There is no available scientific literature to indicate that this compound derivatives have been investigated as modulators of adenosine A3 receptors or phosphodiesterase receptors in an in vitro setting.
Mechanisms of Action of 1 Methyl 1h Pyrazolo 3,4 B Quinoline Derivatives
Molecular Interactions with Pharmacological Targets
At the molecular level, these compounds function by physically associating with enzymes and cell surface receptors, thereby altering their activity and downstream signaling.
A primary mechanism of action for pyrazolo[3,4-b]quinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling, proliferation, and survival. These compounds often act as ATP-competitive inhibitors, binding to the kinase's active site.
For instance, a series of 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives have been identified as potent inhibitors of the REarranged during Transfection (RET) kinase. researchgate.net One notable compound, 8q , demonstrated an IC₅₀ value of 13.7 nM against wild-type RET kinase and was also effective against mutants that confer resistance to other therapies. researchgate.net Similarly, derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold have shown potent inhibitory activity against TANK-binding kinase 1 (TBK1), a key enzyme in innate immunity signaling pathways. mdpi.com Compound 15y from this class emerged as a highly potent TBK1 inhibitor with an IC₅₀ of just 0.2 nM. mdpi.com
Other kinases targeted by related pyrazolo-quinoline and -pyridine scaffolds include Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), Cyclin-Dependent Kinases (CDK2, CDK9), and Rho-associated coiled-coil containing protein kinase (ROCK). mdpi.comnih.gov Boronic acid-containing pyrazolo[4,3-f]quinoline compounds, such as HSD1400 and HSD1791 , have been characterized as dual inhibitors of CDC-like kinases (CLK) and ROCK. nih.gov Docking studies reveal that these molecules establish strong hydrogen bonds with hinge residues (e.g., Glu 242 and Leu 244 in CLK1) within the enzyme's active site, effectively blocking its function. nih.gov
| Compound/Derivative Class | Target Enzyme | Reported IC₅₀ | Reference |
|---|---|---|---|
| Compound 8q (1-methyl-1H-pyrazole derivative) | RET kinase | 13.7 nM | researchgate.net |
| Compound 15y (1H-pyrazolo[3,4-b]pyridine derivative) | TBK1 | 0.2 nM | mdpi.com |
| Compound 52 (1H-pyrazolo[3,4-b]pyridine derivative) | DYRK1B | 3 nM | mdpi.com |
| HSD1791 (3H-pyrazolo[4,3-f]quinoline derivative) | CLK1/2, ROCK2 | >70% inhibition at 25 nM | nih.gov |
| Compound 9a (Pyrazolo[3,4-b]pyridine derivative) | CDK2 | 1.630 µM | mdpi.com |
| Compound 14g (Pyrazolo[3,4-b]pyridine derivative) | CDK2 | 0.460 µM | mdpi.com |
Beyond intracellular enzymes, derivatives of the core pyrazolo-heterocyclic structure can also target cell surface receptors, interfering with crucial signaling pathways. A significant example is the inhibition of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction.
A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as small-molecule inhibitors of this immune checkpoint pathway. rsc.org The compound D38 was identified as the most potent, with an IC₅₀ value of 9.6 nM in a biochemical assay. rsc.org Molecular docking studies suggest that these compounds bind to the PD-L1 dimer, preventing its engagement with the PD-1 receptor on T-cells and thereby blocking the inhibitory signal that cancer cells use to evade immune destruction. rsc.org Furthermore, D38 showed an EC₅₀ of 1.61 μM in a cell-based coculture model, confirming its ability to disrupt the PD-1/PD-L1 axis in a more complex biological environment. rsc.org
Inhibition of kinases like TBK1 and ROCK also has profound effects on signal transduction. mdpi.comnih.gov TBK1 is a central node in pathways related to innate immunity, inflammation, and oncogenesis. mdpi.com The inhibition of ROCK and CLK by compounds like HSD1791 was shown to suppress the Cyclin D/Rb oncogenic pathway, a critical regulator of cell cycle progression. nih.gov
Cellular and Subcellular Effects
The molecular interactions initiated by this compound derivatives translate into distinct and potent effects at the cellular and subcellular levels, including direct interaction with genetic material and the disruption of fundamental cellular processes.
Certain pyrazoloquinoline derivatives exert their biological effects by interacting directly with DNA or with enzymes that maintain DNA topology. Several pyrazolo[4,3-f]quinoline derivatives have been developed as inhibitors of DNA topoisomerases I and II (topo I/II), nuclear enzymes that are essential for resolving torsional stress during DNA replication and transcription. nih.gov By inhibiting these enzymes, the compounds can lead to the accumulation of DNA strand breaks, which are highly toxic to rapidly dividing cancer cells. nih.gov
This mechanism is supported by findings that some pyrazolo[3,4-b]pyridine derivatives also function as DNA-binding agents and Topoisomerase II inhibitors. researchgate.net Furthermore, boronic acid-containing pyrazolo[4,3-f]quinolines were found to induce DNA damage, as evidenced by the upregulation of phosphorylated H2AX (p-H2AX), a sensitive marker for DNA double-strand breaks. nih.gov This DNA damage response is a key trigger for subsequent cellular events like cell cycle arrest and apoptosis. nih.govnih.gov
The culmination of enzyme inhibition and DNA damage is often the potent suppression of cancer cell proliferation and motility. A lH-pyrazolo[3,4-b]quinolin-3-amine derivative, QTZ05 , was found to have selective anticancer efficacy in four different colon cancer cell lines, with IC₅₀ values for growth inhibition ranging from 2.3 to 10.2 µM. nih.gov This compound also effectively inhibited the ability of HCT-116 colon cancer cells to form colonies in a concentration-dependent manner. nih.gov
The inhibition of kinases that are central to cell growth and migration, such as ROCK, provides a direct mechanism for these effects. nih.gov ROCK kinases are key regulators of the actin cytoskeleton and are deeply involved in cell migration and metastasis. nih.gov By inhibiting these pathways, pyrazoloquinoline derivatives can curtail the invasive potential of cancer cells. For example, a pyrazolo[3,4-b]pyridine derivative showed inhibitory activity in a 3D spheroid assay, a model that mimics the growth of solid tumors. mdpi.com
A hallmark of many anticancer agents is their ability to trigger programmed cell death (apoptosis) and halt the cell division cycle. Derivatives of this compound excel in this regard. The compound QTZ05 was shown to induce apoptosis in HCT-116 cells, an effect characterized by chromatin condensation. nih.gov Cell cycle analysis revealed that QTZ05 caused an arrest in the sub-G1 phase, which is indicative of apoptotic cells. nih.gov
Mechanistically, this is often linked to the inhibition of cyclin-dependent kinases (CDKs). Pyrazolo[3,4-b]pyridine derivatives that inhibit CDK2 and/or CDK9 have been shown to arrest the cell cycle and induce apoptosis. mdpi.com Similarly, pyrazolo[4,3-f]quinoline-based inhibitors promote cell cycle arrest in renal cancer cells. nih.gov For related structures, this process has been shown to be mediated by the upregulation of pro-apoptotic proteins like BAX and the tumor suppressor p53, and the downregulation of the anti-apoptotic protein BCL2. researchgate.net
| Compound/Derivative Class | Cell Line | Observed Effect | Reported IC₅₀ | Reference |
|---|---|---|---|---|
| QTZ05 (lH-pyrazolo[3,4-b]quinolin-3-amine) | Colon Cancer (HCT-116, HCT-15, etc.) | Growth inhibition, Apoptosis, Sub-G1 arrest | 2.3 - 10.2 µM | nih.gov |
| HSD1400 (3H-pyrazolo[4,3-f]quinoline) | Renal Cancer (Caki-1) | Growth inhibition, Cell cycle arrest, DNA damage | 206 nM | nih.gov |
| Compound 52 (1H-pyrazolo[3,4-b]pyridine) | Colon Cancer (HCT116) | Cell proliferation inhibition | 1.6 µM | mdpi.com |
| D38 (1-methyl-1H-pyrazolo[4,3-b]pyridine) | CHO/Jurkat co-culture | Inhibition of PD-1/PD-L1 interaction | 1.61 µM (EC₅₀) | rsc.org |
Photophysical Mechanisms in Biological Sensing (e.g., Photoinduced Electron Transfer (PET))
The application of this compound derivatives in biological sensing is predominantly centered on their fluorescent properties. These compounds serve as the core fluorophore in molecular sensors designed to detect various analytes, particularly metal cations. The underlying principle of their sensing capability often relies on sophisticated photophysical mechanisms, with Photoinduced Electron Transfer (PET) being a primary example.
In a typical sensor design, the 1H-pyrazolo[3,4-b]quinoline scaffold functions as the light-emitting part of the molecule (the fluorophore), while a separate, electronically-active unit acts as both the analyte recognition site (receptor) and a quencher of fluorescence. researchgate.netmdpi.com This system is often described as a fluorophore-spacer-receptor arrangement. The mechanism involves the transfer of an electron from a donor part of the molecule to an acceptor part upon photoexcitation. researchgate.netnih.gov
A common strategy involves attaching an electron-donating group, such as a dipicolylamine or another amine moiety, to the pyrazoloquinoline core. mdpi.comnih.gov In the absence of a target analyte, the system is engineered so that upon excitation of the pyrazoloquinoline fluorophore, an electron is transferred from the highest occupied molecular orbital (HOMO) of the electron-donating receptor to the lowest unoccupied molecular orbital (LUMO) of the excited fluorophore. mdpi.com This process, known as Photoinduced Electron Transfer, provides a non-radiative pathway for the excited state to return to the ground state, effectively quenching the fluorescence. mdpi.com
The sensing event occurs when the target analyte, for instance, a metal cation like Zn²⁺, binds to the receptor unit. mdpi.comnih.gov This binding action significantly lowers the HOMO energy level of the electron-donating receptor. mdpi.com As a result, the PET process becomes energetically unfavorable and is suppressed or completely inhibited. mdpi.com With the non-radiative PET pathway blocked, the excited fluorophore returns to the ground state via the emission of photons, leading to a measurable increase in fluorescence intensity, or a "turn-on" response. mdpi.com
For example, a sensor molecule designated PQPc, which incorporates a dipicolylamine recognition group attached to a 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline core, demonstrates this mechanism. mdpi.com In its free state, the compound's fluorescence is quenched due to PET from the dipicolylamine donor to the pyrazoloquinoline acceptor. mdpi.com Upon the addition of Zn²⁺ ions, a 13-fold enhancement in fluorescence quantum yield is observed because the complexation of Zn²⁺ with the dipicolylamine unit hinders the PET process. mdpi.com Another derivative, P1, similarly acts as a sensor for various small inorganic cations through an electron transfer mechanism from an amine donor to the pyrazoloquinoline acceptor, which is retarded upon cation complexation. nih.gov
The photophysical properties of these derivatives are also highly sensitive to their environment. Many exhibit solvatochromism, where their emission bands shift in wavelength with changes in solvent polarity, indicating a significant dipole moment in the excited state and the potential for intramolecular charge transfer (ICT) states. nih.govresearchgate.net This sensitivity allows for the fine-tuning of their sensing capabilities.
Detailed research findings on specific this compound derivative-based sensors operating via the PET mechanism are summarized below.
| Compound/Sensor | Receptor Unit | Target Analyte(s) | Sensing Mechanism | Observed Effect | Reference |
| PQPc | Dipicolylamine | Zn²⁺ | PET | 13-fold fluorescence enhancement | mdpi.com |
| P1 | bis-(pyridin-2-yl-methyl)-amine | Zn²⁺, Mg²⁺, Li⁺, Na⁺, Ba²⁺, Ca²⁺ | PET | Fluorescence enhancement; bathochromic shift with Zn²⁺ and Mg²⁺ | nih.gov |
| SENS-6 | Dipicolylamine | Zn²⁺, Mg²⁺ | PET | Forms 1:1 and 2:1 complexes with cations | mdpi.com |
| Unnamed Sensor | Amine | Li⁺, Na⁺, Ba²⁺, Ca²⁺, Mg²⁺, Cd²⁺, Pb²⁺, Zn²⁺ | PET | Retarded electron transfer upon complexation | researchgate.net |
Computational Chemistry and Molecular Modeling of 1 Methyl 1h Pyrazolo 3,4 B Quinoline
Quantum Chemical Calculations (e.g., DFT, B3LYP)
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure of many-body systems. The B3LYP functional, a hybrid functional, is particularly popular due to its accuracy in predicting various molecular properties.
The foundational step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For pyrazolo[3,4-b]quinoline systems, the core structure is generally found to be planar and aromatic. nih.govnih.gov
In a study of a related compound, 3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]quinoline , X-ray crystallography revealed that the core 1H-pyrazolo[3,4-b]quinoline moiety is indeed planar. nih.gov The phenyl substituents at positions 1 and 4, however, are twisted relative to this core. nih.gov This twisting is a common feature in such multi-ring systems, arising from a balance of steric hindrance and electronic effects.
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₃H₁₇N₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.2120 (4) |
| b (Å) | 9.9377 (5) |
| c (Å) | 10.3440 (4) |
| α (°) | 92.278 (2) |
| β (°) | 113.376 (2) |
| γ (°) | 90.152 (2) |
| Volume (ų) | 868.37 (7) |
The electronic structure of these compounds is characterized by a delocalized π-system extending over the fused rings. This delocalization is crucial for their photophysical properties, such as fluorescence, which is a hallmark of many pyrazolo[3,4-b]quinoline derivatives.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller gap generally implies higher reactivity and a greater ease of intramolecular charge transfer. researchgate.netscirp.org
For pyrazolo[3,4-b]quinoline derivatives, the HOMO and LUMO energies are influenced by the nature and position of substituents. For instance, in a study of 7-trifluoromethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline , the introduction of the electron-withdrawing trifluoromethyl group was found to affect the HOMO/LUMO values compared to the unsubstituted pyrazolo[3,4-b]quinoline core. nih.gov This highlights the tunability of the electronic properties of this heterocyclic system through chemical modification.
Calculations on various substituted pyrazolo[3,4-b]quinolines have shown that the HOMO-LUMO gap can be tailored to achieve desired electronic and photophysical properties, which is particularly relevant for applications in organic electronics. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack.
For heterocyclic systems like 1-methyl-1H-pyrazolo[3,4-b]quinoline, the MEP map would be expected to show negative potential around the nitrogen atoms due to their lone pairs of electrons, making them potential sites for hydrogen bonding or coordination with metal ions. The aromatic rings would exhibit a mixed potential, with the π-electron clouds contributing to negative potential above and below the plane of the rings. The hydrogen atoms, particularly those attached to the quinoline (B57606) ring, would show positive potential. Such analyses are crucial in understanding the intermolecular interactions that govern the behavior of these molecules in condensed phases and in biological systems. rsc.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewisc.edu It allows for the quantification of hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net
Noncovalent Interaction Analysis in Crystal Packing and Molecular Recognition
Noncovalent interactions, while weaker than covalent bonds, play a decisive role in determining the three-dimensional arrangement of molecules in crystals and in molecular recognition processes.
While the parent this compound lacks hydroxyl or amino groups for classical hydrogen bonding, the presence of C-H donors and nitrogen acceptors allows for the formation of a network of weak C-H···N hydrogen bonds. These interactions, though individually weak, can collectively contribute significantly to the stability of the crystal lattice. The study of these interactions is crucial for understanding the crystal engineering principles of this class of compounds.
Halogen Bonding (Cl…O)
Specific studies detailing halogen bonding of the Cl…O type directly involving this compound are not extensively documented. However, the principles of halogen bonding can be understood from computational studies on other heterocyclic compounds. Halogen bonding is a highly directional, noncovalent interaction where a halogen atom acts as an electrophilic species (Lewis acid) and interacts with a Lewis base, such as an oxygen atom. The potential for a halogen atom to form such a bond is attributed to the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond.
In a related study on quinolin-8-yl 4-chlorobenzoate, electrostatic potential maps suggested the formation of σ-holes over the chlorine atoms. mdpi.com Although in that specific case, Cl···Cl interactions were absent due to the shallow depth of these σ-holes, it highlights the methodology used to predict the potential for halogen bonding. mdpi.com For a hypothetical chloro-substituted this compound, computational methods like Density Functional Theory (DFT) would be employed to calculate the molecular electrostatic potential surface to identify any positive σ-hole on the chlorine atom. The strength and nature of a potential Cl…O bond with a suitable oxygen-containing co-former could then be quantified by analyzing the interaction energies and geometric parameters.
π-Interactions (π–π, Cl…π, CH…π)
The extended aromatic system of the this compound core makes it highly susceptible to various π-interactions, which are crucial in determining its solid-state architecture and its interactions with biological macromolecules. These noncovalent interactions include π–π stacking, Cl…π, and CH…π interactions.
π–π Stacking: In the crystal structure of a related derivative, 3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]quinoline, molecules assemble into centrosymmetric dimers via π–π stacking interactions between the 1H-pyrazolo[3,4-b]quinoline units, with a reported interplanar distance of 3.601 Å. researchgate.net This indicates that the planar pyrazoloquinoline cores can effectively overlap, contributing to the stability of the crystal lattice.
Cl…π Interactions: While not specifically documented for a chloro-derivative of this compound, studies on other chloro-aromatic systems, such as quinolin-8-yl 4-chlorobenzoate, have shown the presence of Cl···π interactions. mdpi.com These interactions involve the electron-rich π-system of an aromatic ring and the electrophilic region of a chlorine atom.
CH…π Interactions: The crystal packing of 3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]quinoline also reveals the presence of C—H···π interactions. researchgate.net In these interactions, a hydrogen atom bonded to a carbon atom acts as a weak acid and interacts with the electron cloud of a nearby aromatic ring. The geometric parameters for these interactions, such as the H···A distance and the D···A distance and DHA angle, can be precisely determined from crystallographic data and further analyzed using computational methods.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as d_i (distance from the surface to the nearest nucleus inside the surface) and d_e (distance to the nearest nucleus outside the surface), a unique fingerprint of the intermolecular contacts can be generated.
| Contact Type | Contribution (%) |
|---|---|
| H···H | 48.2 |
| C···H/H···C | 23.9 |
| N···H/H···N | 17.4 |
| O···H/H···O | 5.3 |
| C···N/N···C | 2.6 |
| C···C | 2.2 |
| C···O/O···C | 0.5 |
This interactive data table presents the percentage contributions of different intermolecular contacts to the Hirshfeld surface for the related compound 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCIPlot) Methods
The Quantum Theory of Atoms in Molecules (QTAIM) and the Noncovalent Interaction (NCIPlot) are advanced computational methods that provide a deeper understanding of chemical bonding and noncovalent interactions based on the topology of the electron density.
QTAIM analysis identifies bond critical points (BCPs) and ring critical points (RCPs) in the electron density, which characterize the presence and nature of chemical bonds and interactions. The properties at these critical points, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between covalent bonds and various types of noncovalent interactions.
NCIPlot analysis provides a visual representation of noncovalent interactions in three-dimensional space. It is based on the reduced density gradient (RDG) and allows for the identification and characterization of weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes.
Identify and characterize intramolecular hydrogen bonds involving the methyl group.
Analyze the nature of π-stacking interactions between adjacent molecules in a dimer or crystal.
Visualize and quantify weak CH···N or CH···π interactions.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are indispensable tools in computational drug discovery for predicting the binding affinity and stability of a ligand within the active site of a biological target.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking studies on the related 1H-pyrazolo[3,4-b]pyridine derivatives have identified them as potent inhibitors of TANK-binding kinase 1 (TBK1). tandfonline.comnih.gov These studies revealed key hydrogen bonding and hydrophobic interactions within the kinase active site that are crucial for inhibitory activity. tandfonline.com A similar approach for this compound would involve docking it into the active sites of various kinases to predict its potential as a kinase inhibitor.
Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the ligand-receptor complex over time, offering insights into its stability and the conformational changes that may occur upon binding. For instance, MD simulations were performed on 1,3-Dimethyl-1H-Pyrazolo[3,4-b]quinoline derivatives to understand the influence of molecular vibrations and rotations on their optical absorption spectra. tandfonline.com In the context of ligand-target interactions, MD simulations of a this compound-protein complex could be used to:
Assess the stability of the predicted docking pose.
Calculate the binding free energy, providing a more accurate estimation of binding affinity.
Identify key residues that form stable interactions with the ligand throughout the simulation.
Observe the flexibility of the ligand and the protein active site upon binding.
A hypothetical molecular dynamics study could yield data on the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, indicating the stability of the complex.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
|---|---|---|
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 1.5 |
| 20 | 1.3 | 1.6 |
| 30 | 1.1 | 1.5 |
| 40 | 1.4 | 1.7 |
| 50 | 1.3 | 1.6 |
This interactive data table provides a hypothetical example of RMSD values from a molecular dynamics simulation, illustrating the stability of a ligand-protein complex over time.
Advanced Applications of 1 Methyl 1h Pyrazolo 3,4 B Quinoline in Chemical Biology and Materials Science
Development of Fluorescent Probes and Sensors
The unique photophysical properties of the 1-methyl-1H-pyrazolo[3,4-b]quinoline scaffold have positioned it as a premier fluorophore in the design of sensitive and selective fluorescent probes. These probes operate on mechanisms such as photoinduced electron transfer (PET), where the fluorescence of the pyrazoloquinoline core is initially quenched by a linked recognition group (receptor). Upon binding of a target analyte to the receptor, the PET process is inhibited, leading to a detectable "turn-on" fluorescence signal. mdpi.comnih.govnih.gov
Cation Sensing (e.g., Zn²⁺, Mg²⁺, Pb²⁺, Cd²⁺)
Derivatives of this compound have been ingeniously functionalized to create highly effective sensors for a variety of inorganic cations. By attaching specific ion-chelating moieties to the core structure, researchers have developed probes that exhibit significant changes in their fluorescence upon cation binding.
A notable example is a sensor developed from a 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivative featuring a dipicolylamine chelator (PQPc). mdpi.com This sensor demonstrates a pronounced fluorescence enhancement in the presence of several divalent cations, including Zn²⁺, Pb²⁺, Cd²⁺, and Mg²⁺. mdpi.comnih.gov The mechanism relies on the suppression of PET from the electron-donating amine group to the pyrazoloquinoline acceptor upon complexation. mdpi.comnih.gov Detailed studies on the PQPc-Zn²⁺ system revealed a 13-fold increase in fluorescence quantum yield, a 1:1 binding stoichiometry, and a detection limit for Zn²⁺ as low as 1.93 × 10⁻⁷ M. mdpi.comnih.gov
Another novel sensor, bis-(pyridin-2-yl-methyl)-(1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amine (P1), acts as a sensor for cations like lithium, magnesium, and zinc in polar solvents. nih.gov This sensor operates via an electron transfer mechanism that is hindered upon complexation with inorganic cations. nih.gov It forms 2:1 complexes with Zn²⁺ and Mg²⁺, which are characterized by large binding constants and a significant bathochromic shift in fluorescence, potentially due to the formation of an intramolecular excimer. nih.gov
Furthermore, other derivatives, such as those incorporating crown ether or amino alcohol groups, have been synthesized and investigated for detecting cations like lithium, sodium, barium, and calcium. nih.gov The amino alcohol-containing sensor, in particular, showed enhanced selectivity for divalent cations. nih.gov
Table 1: Performance of this compound-based Cation Sensors
| Sensor Name/Derivative | Target Cations | Mechanism | Key Findings |
| PQPc | Zn²⁺, Pb²⁺, Cd²⁺, Mg²⁺, Ca²⁺, Co²⁺, Ni²⁺, Cu²⁺ | Photoinduced Electron Transfer (PET) | Selective for Zn²⁺ with a 13-fold fluorescence increase; Detection limit: 1.93 × 10⁻⁷ M; Binding constant (Zn²⁺): 859 M⁻¹. mdpi.comnih.gov |
| P1 | Li⁺, Na⁺, Ba²⁺, Mg²⁺, Ca²⁺, Zn²⁺ | Electron Transfer | Forms 2:1 complexes with Zn²⁺ and Mg²⁺ with large binding constants; Shows significant bathochromic fluorescence shift. nih.gov |
| L1 (amino alcohol) | Li⁺, Na⁺, Ba²⁺, Mg²⁺, Ca²⁺ | Electron Transfer | Exhibits better selectivity for two-valued cations. nih.gov |
| K1 (crown ether) | Li⁺, Na⁺, Ba²⁺, Mg²⁺, Ca²⁺ | Electron Transfer | Sensitive to all investigated ions. nih.gov |
Intracellular Imaging Applications
The utility of these fluorescent sensors extends beyond simple detection in solutions to complex biological environments. The development of probes for biologically relevant cations like zinc has paved the way for their use in intracellular imaging.
The zinc sensor PQPc, for instance, has been successfully applied in biological studies. mdpi.com Research has shown that the sensor can localize within eukaryotic cells, specifically near the cell membrane and in the cytoplasm. mdpi.comnih.gov This capability allows for the direct visualization and detection of zinc ions within the cellular environment, highlighting the potential of this compound derivatives as powerful tools for studying cellular processes and ion homeostasis. mdpi.comnih.gov
Optoelectronic Material Applications
The inherent high fluorescence quantum yields and electrochemical stability of the this compound framework make it an attractive candidate for use in advanced optoelectronic materials. mdpi.comuj.edu.pl
Use in Organic Light-Emitting Diodes (OLEDs) as Luminophores
Derivatives of this compound have been extensively investigated as efficient emitters, particularly for the challenging blue region of the spectrum, in OLEDs. hakon-art.comnih.gov These compounds can be used as dopants in an emissive layer, where they are responsible for the light generation.
A series of 6-substituted-3-methyl-1-phenyl-4-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]quinolines (MeOPAQ-X) were synthesized and demonstrated to be effective blue emitters. rsc.org When incorporated into a multilayer OLED device with the structure ITO/NPB/CBP/TPBI:MeOPAQ-X/TPBI/Mg:Ag, these materials emitted light in the blue region with emission maxima between 448 nm and 460 nm. rsc.org Devices utilizing these dopants achieved an impressive external quantum efficiency of around 3% and a high brightness of approximately 13,000 cd/m² for the MeOPAQ-H derivative. rsc.org
Another derivative, 1-phenyl-3,4-dimethyl-1H-pyrazolo[3,4-b]quinoline (PAQ5), has also been identified as a highly promising blue emitter due to its high fluorescence efficiency (0.8 in solution) and good electron-transporting properties. bohrium.com The use of these pyrazoloquinoline derivatives as dopants in various host materials has consistently led to the fabrication of bright and efficient blue and blue-green OLEDs. hakon-art.commdpi.com
Table 2: Performance of OLEDs using this compound Derivatives
| Derivative | Role | Emission Color | Max Emission (λₘₐₓ) | External Quantum Efficiency (EQE) | Max Brightness |
| MeOPAQ-X | Emitter (Dopant) | Blue | 448 - 460 nm | ~3% | ~13,000 cd/m² (for MeOPAQ-H) rsc.org |
| PAQ5 | Emitter (Dopant) | Blue | Not specified | Not specified | Not specified bohrium.com |
| Various Derivatives | Emitter (Dopant in PVK) | Blue-Greenish | Not specified | Not specified | Not specified mdpi.com |
Photoinitiators for Polymerization Processes
The application of this compound extends to the field of polymer chemistry. Specific derivatives have been explored as potential photoinitiators for free-radical polymerization. nih.gov A photoinitiator is a compound that, upon absorption of light, generates reactive species (radicals) that initiate a polymerization chain reaction. The investigation into pyrazoloquinolines for this purpose highlights another facet of their utility derived from their unique photochemical properties. nih.gov
Biological Tool Development
The synthesis and application of functionalized this compound molecules represent a significant advancement in the development of sophisticated biological tools. The core structure serves as a versatile platform that can be chemically modified to create probes for specific biological targets and processes.
The development of cation sensors, as detailed in section 7.1.1, is a prime example of this. By creating molecules that can selectively bind to and signal the presence of ions like Zn²⁺ and Mg²⁺, scientists have developed tools to probe the roles of these essential metal ions in biological systems. mdpi.comnih.gov The ability of these sensors to operate within living cells and report on ion concentrations through fluorescence provides a non-invasive method to study dynamic biological events in real-time. mdpi.comnih.gov This capability is crucial for understanding everything from neurotransmission to enzymatic activity, demonstrating the successful translation of a synthetic chemical compound into a powerful instrument for biological discovery.
Reversible Colorimetric Fluorescent Chemosensors
The unique photophysical properties of the this compound scaffold have positioned it as a versatile building block in the development of advanced chemical sensors. acs.org These sensors operate on the principle of reversible colorimetric and fluorescent changes upon interaction with specific analytes, making them valuable tools in chemical biology and materials science. The core mechanism often involves a fluorophore-spacer-receptor system, where the this compound core acts as the signaling fluorophore. acs.org
The design of these chemosensors frequently utilizes the Photoinduced Electron Transfer (PET) mechanism. mdpi.com In the unbound state, the fluorescence of the pyrazoloquinoline core is typically quenched due to electron transfer from a linked receptor unit. mdpi.comnih.gov Upon binding of a target analyte, this PET process is inhibited, leading to a significant enhancement of fluorescence intensity, often accompanied by a visible color change. mdpi.comnih.gov This "turn-on" fluorescence response allows for sensitive and selective detection of various species.
Detailed Research Findings
Researchers have successfully synthesized and characterized a variety of chemosensors based on the 1H-pyrazolo[3,4-b]quinoline framework for the detection of metal cations. These sensors demonstrate the adaptability of the core structure for creating selective and sensitive detection systems.
One area of significant research has been the development of sensors for divalent cations. For instance, a donor-acceptor pyrazoloquinoline derivative, PQPc, was synthesized and investigated for its sensory properties. nih.gov This compound exhibited absorption in the UV-Vis range with a maximum around 390 nm and fluorescence emission between 460-480 nm. nih.gov The fluorescence quantum yield of PQPc was found to be solvent-dependent, decreasing with increasing solvent polarity, which is indicative of the PET mechanism being responsible for fluorescence quenching. nih.gov Upon the addition of various divalent ions, a significant, 13-fold increase in fluorescence quantum yield was observed specifically in the presence of Zn²⁺ ions. nih.gov This highlights the potential for creating selective zinc ion sensors.
Further studies on the PQPc-Zn²⁺ system revealed a 1:1 binding stoichiometry with a binding constant of 859 M⁻¹ and a detection limit for Zn²⁺ as low as 1.93 × 10⁻⁷ M. nih.gov Such findings underscore the analytical applicability of these sensors.
Another study focused on a novel fluorescent dye, P1, which is a bis-(pyridin-2-yl-methyl)-(1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amine. nih.gov This compound was shown to act as a fluorescent sensor for a range of small inorganic cations, including lithium, sodium, barium, magnesium, calcium, and zinc, particularly in highly polar solvents like acetonitrile. nih.govnih.gov The sensing mechanism is also based on the retardation of electron transfer from the amine receptor to the pyrazoloquinoline fluorophore upon cation complexation. nih.govnih.gov Notably, the binding constants were strongly dependent on the charge density of the cations, with 2:1 complexes of P1 with Zn²⁺ and Mg²⁺ exhibiting large binding constants. nih.gov A significant bathochromic (red) shift in the fluorescence spectrum was observed in the presence of these cations, suggesting the formation of an intramolecular excimer. nih.gov
The versatility of the 1H-pyrazolo[3,4-b]quinoline core is further demonstrated by the development of derivatives sensitive to other cations. For example, novel fluorescent dyes K1 and L1, which are derivatives of 1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinoline, have been synthesized for the detection of lithium, sodium, barium, magnesium, and calcium ions. nih.gov The crown ether-containing compound K1 was found to be very sensitive to all the studied ions, while the amino alcohol-containing L1 exhibited greater selectivity towards divalent cations. nih.gov
The following tables summarize the key performance characteristics of these 1H-pyrazolo[3,4-b]quinoline-based fluorescent chemosensors.
Table 1: Performance of PQPc as a Zn²⁺ Chemosensor
| Parameter | Value | Reference |
| Analyte | Zn²⁺ | nih.gov |
| Absorption Max (λabs) | ~390 nm | nih.gov |
| Emission Max (λem) | 460-480 nm | nih.gov |
| Fluorescence Enhancement | 13-fold | nih.gov |
| Detection Limit | 1.93 × 10⁻⁷ M | nih.gov |
| Binding Constant (K) | 859 M⁻¹ | nih.gov |
| Stoichiometry (Sensor:Ion) | 1:1 | nih.gov |
Table 2: Cation Sensing by P1, K1, and L1 Chemosensors
| Sensor | Target Cations | Key Observation | Reference |
| P1 | Li⁺, Na⁺, Ba²⁺, Mg²⁺, Ca²⁺, Zn²⁺ | Strong binding and bathochromic shift with Zn²⁺ and Mg²⁺ | nih.gov |
| K1 | Li⁺, Na⁺, Ba²⁺, Mg²⁺, Ca²⁺ | High sensitivity to all tested cations | nih.gov |
| L1 | Li⁺, Na⁺, Ba²⁺, Mg²⁺, Ca²⁺ | Higher selectivity for divalent cations (Mg²⁺, Ca²⁺, Ba²⁺) | nih.gov |
These examples clearly illustrate the power and versatility of the this compound scaffold in constructing highly sensitive and selective reversible colorimetric fluorescent chemosensors for a variety of important analytes. The ability to fine-tune the photophysical and binding properties through synthetic modification of the core structure opens up extensive possibilities for future applications in diverse scientific fields. acs.orgnih.gov
Future Directions and Research Perspectives
Exploration of Novel and Sustainable Synthetic Methodologies for 1-methyl-1H-pyrazolo[3,4-b]quinoline and its Analogues
The synthesis of pyrazolo[3,4-b]quinolines has evolved significantly, moving away from traditional methods that often required harsh conditions and toxic reagents. ijprajournal.com The future of synthesizing this compound and its derivatives lies in the development of novel, efficient, and environmentally benign methodologies. This aligns with the principles of green chemistry, which prioritize atom economy, energy efficiency, and the reduction of hazardous waste. sid.ir
Key areas of exploration include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single pot to form a complex product, are highly efficient. mdpi.com Recent research has demonstrated the utility of MCRs for synthesizing pyrazolo[3,4-b]quinoline derivatives, and future work will likely focus on expanding the scope and variety of accessible structures through this strategy. mdpi.comresearchgate.net
Novel Catalysis: The use of innovative catalysts is a cornerstone of modern organic synthesis. For pyrazolo[3,4-b]quinolines, research is moving towards using biodegradable and reusable catalysts, such as glucose-coated nano Fe3O4 (Glu@Fe3O4) and solid heteropoly acids (HPAs). sid.irresearchgate.net These catalysts offer advantages like mild reaction conditions and simple workup procedures. researchgate.net
Energy-Efficient Synthesis: Microwave (MW) irradiation and ultrasound-assisted synthesis are emerging as powerful tools. ijprajournal.comresearchgate.net These techniques can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner product profiles compared to conventional heating. ijprajournal.comresearchgate.net For instance, a highly efficient synthesis of 1H-pyrazolo[3,4-b]quinolone derivatives was developed using methanesulfonic acid (MSA) as a catalyst in water under ultrasound irradiation. ijprajournal.com
| Synthetic Advancement | Catalyst/Method | Key Advantages |
| Microwave-Assisted MCR | Glucose-coated nano Fe3O4 (Glu@Fe3O4) | Eco-friendly solvent (ethanol), rapid, high selectivity, no column chromatography needed. researchgate.net |
| Ultrasound-Assisted Synthesis | Methanesulfonic Acid (MSA) in water | Green, rapid, high yields, mild conditions, avoids toxic organic solvents. ijprajournal.com |
| Solvent-Free MCR | Heteropoly Acids (HPAs) | Eco-friendly, efficient, good to excellent yields. sid.ir |
The ongoing development of these sustainable methods will make the this compound core more accessible for a wide range of applications. ijprajournal.com
Discovery of Undiscovered Biological Activities and Therapeutic Targets
While the pyrazolo[3,4-b]quinoline scaffold is associated with a range of known biological activities—including anticancer, antimalarial, and antibacterial properties—a vast potential for discovering new therapeutic applications remains. sid.irnih.gov Future research will focus on screening this compound and its analogues against a broader array of biological targets.
A significant finding that highlights this potential is the discovery of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as potent inducers of apoptosis in cancer cells. scribd.com Interestingly, while these compounds are highly effective, their precise molecular target has not yet been identified. scribd.com This opens a critical avenue of research to elucidate the mechanism of action, which could reveal novel pathways for cancer therapy. scribd.com
Future research directions include:
Target Identification: For compounds with demonstrated potent activity, like the apoptosis inducers, identifying the specific molecular target is a high priority. This will not only clarify their mechanism but also enable more targeted drug design. scribd.com
Broad-Spectrum Screening: Expanding screening efforts to include other disease areas such as neurodegenerative disorders, metabolic diseases, and a wider range of infectious agents could uncover entirely new therapeutic uses. Analogues have already been investigated as inhibitors of phosphodiesterase 10A (PDE10A) for schizophrenia and as A1 adenosine (B11128) receptor inhibitors. mdpi.comwalshmedicalmedia.com
Exploring New Scaffolds: The synthesis of novel, more complex derivatives, such as the pyrimido[1”,2”:1,5]pyrazolo[3,4-b]quinoline framework, has yielded compounds with high selectivity and potency against specific cancer cell lines, like colon cancer. nih.gov Continued exploration of such fused systems is a promising strategy.
Rational Design and Synthesis of Highly Selective and Potent this compound-based Agents
Rational drug design, which leverages an understanding of drug-target interactions, is key to transforming promising lead compounds into clinical candidates. For the this compound scaffold, this approach has already proven successful and will be central to future developments.
A compelling example is the structure-activity relationship (SAR) study of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines. Through systematic chemical modification and biological testing, researchers were able to identify 1,3-dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-amine (compound 6b) as a particularly potent apoptosis inducer, with EC50 values in the low nanomolar range (30-70 nM) in cancer cells. scribd.com
Future efforts in rational design will concentrate on:
Target-Focused Libraries: As specific targets are identified, libraries of this compound analogues will be designed to maximize binding affinity and selectivity. This involves fine-tuning substituents on the heterocyclic core to optimize interactions within the target's binding pocket. ijprajournal.com
Improving Pharmacokinetic Properties: Beyond potency, the rational design will aim to enhance drug-like properties, such as solubility, metabolic stability, and bioavailability, to ensure the compounds are effective in vivo.
Leveraging In Silico Tools: The use of molecular docking and other computational methods will guide the synthesis of the most promising candidates, saving time and resources. ijprajournal.commdpi.com This approach allows for the prediction of binding modes and affinities before a compound is ever synthesized. ijprajournal.comnih.gov
| Compound/Series | Design Approach | Outcome |
| N-phenyl-1H-pyrazolo[3,4-b] quinolin-4-amines | Structure-Activity Relationship (SAR) Study | Discovery of a highly potent apoptosis inducer (compound 6b) with EC50 values of 30-70 nM. scribd.com |
| Pyrazolo[3,4-b]pyridine derivatives | Molecular Docking & Rational Design | Identification of key structural features for kinase inhibition, providing a basis for designing targeted anticancer agents. nih.gov |
Advanced Computational and Mechanistic Studies to Elucidate Complex Biological Interactions
To unlock the full potential of this compound derivatives, a deep understanding of their behavior at the molecular level is essential. Advanced computational and mechanistic studies are indispensable tools for achieving this.
Computational chemistry offers powerful predictive capabilities. For instance, Density Functional Theory (DFT) calculations have been used to analyze the optimized geometries and spectroscopic properties of related pyrazolo[3,4-b]pyridine derivatives, with results showing excellent agreement with experimental X-ray crystallography data. nih.gov Molecular docking simulations are routinely used to predict how these molecules bind to protein targets, offering insights into the specific interactions—such as hydrogen bonds and van der Waals forces—that stabilize the complex. ijprajournal.comnih.gov
Key areas for future investigation include:
Binding Mode Analysis: Using docking and molecular dynamics (MD) simulations to visualize and understand the precise orientation and interactions of this compound derivatives within their biological targets.
Mechanism of Action Studies: Experimental approaches are crucial to validate computational predictions and fully elucidate biological mechanisms. For the potent apoptosis inducer (compound 6b), it was found that the compound did not interact with tubulin, a common target for similar molecules, indicating that it acts through a different, yet-to-be-discovered mechanism. scribd.com Further studies are needed to pinpoint this novel pathway.
Quantum Chemical Insights: Applying quantum chemical methods to understand the electronic properties of the scaffold, which can influence its reactivity, stability, and interaction with biological targets. nih.gov
Integration of this compound into Multifunctional Chemical Biology Probes
The inherent properties of the pyrazolo[3,4-b]quinoline core, particularly its fluorescence, make it an attractive candidate for applications beyond direct therapeutics. mdpi.com Integrating this scaffold into multifunctional chemical biology probes is an exciting and burgeoning area of research. These probes are sophisticated tools designed to study biological processes in real-time within living systems.
Research has already demonstrated that the this compound moiety can be incorporated into larger molecular structures to create functional materials. For example, 3-phenyl-7-methacryloyloxyethoxy-1-methyl-1H-pyrazolo[3,4-b]quinoline (MEPQ) has been synthesized and copolymerized to produce polymers with notable photoluminescent and electroluminescent properties. researchgate.netresearchgate.net
Future directions in this area include:
Fluorescent Probes for Bioimaging: Capitalizing on the intrinsic fluorescence of the pyrazolo[3,4-b]quinoline system to design probes for cellular imaging. mdpi.com By attaching targeting ligands (e.g., antibodies, small molecules) to the core, these probes could be directed to specific organelles or proteins, allowing for their visualization via fluorescence microscopy.
Sensors for Biomolecules: Developing derivatives whose fluorescence properties change upon binding to a specific analyte (e.g., a metal ion, enzyme, or nucleic acid). This would enable the creation of sensors for detecting and quantifying important biomolecules in complex biological samples.
Photoresponsive Materials: The synthesis of copolymers containing the MEPQ unit demonstrates the potential to create photoresponsive materials. researchgate.netresearchgate.netresearchgate.net This could be extended to develop photochemically-controlled tools for biology, such as molecules that release a therapeutic agent or become biologically active only upon exposure to a specific wavelength of light.
By harnessing these properties, the this compound scaffold can be transformed from a therapeutic candidate into a versatile tool for exploring the intricate workings of biological systems.
Q & A
Q. Q1. What are the standard protocols for synthesizing 1-methyl-1H-pyrazolo[3,4-b]quinoline derivatives?
A: The most widely used methods include:
- Microwave-assisted one-pot synthesis : Aryl aldehydes, dimedone, and 5-amino-3-methyl-1-phenylpyrazole react in aqueous ethanol under microwave irradiation (MWI) at ambient temperature, yielding 91–98% purity without catalysts .
- Friedländer condensation : 2-Aminobenzophenones react with pyrazolin-5-ones under classical thermal conditions, though this method often requires higher temperatures and longer reaction times .
- Hydrazine-based cyclization : 2-Chloro-3-formylquinolines react with hydrazine in methanol to form pyrazoloquinolines, favoring Z-stereoisomer formation .
Advanced Synthesis Optimization
Q. Q2. How can researchers optimize reaction conditions to improve yield and reduce byproducts?
A: Key strategies include:
- Green solvent systems : Substituting toxic solvents with aqueous ethanol reduces waste and simplifies purification .
- Catalyst-free MWI : Eliminating catalysts avoids separation challenges and reduces energy consumption while maintaining high yields (e.g., 98% in 10 minutes) .
- Solvent-free protocols : Using L-proline as an organocatalyst enables enantioselective synthesis under solvent-free conditions, enhancing sustainability .
Mechanistic Insights
Q. Q3. What reaction mechanisms underpin the formation of pyrazoloquinoline derivatives?
A: Two primary pathways are documented:
- Knoevenagel-Michael addition : In MWI synthesis, aryl aldehydes condense with dimedone to form intermediates, which cyclize with pyrazole amines via enamine formation .
- Hydrazone cyclization : For hydrazine-based routes, initial hydrazone formation is followed by intramolecular nucleophilic displacement of chloride, driven by steric effects favoring Z-configuration .
Characterization Techniques
Q. Q4. What analytical methods are critical for confirming pyrazoloquinoline structures?
A: Standard protocols include:
- Multinuclear NMR (¹H, ¹³C, ¹⁵N) : Assigns substituent positions and confirms ring fusion .
- HRMS : Validates molecular weights with <5 ppm error .
- X-ray crystallography : Resolves ambiguities in regioisomerism, as demonstrated for 6-fluoro-1,3,4-triphenyl derivatives .
Advanced Photophysical Analysis
Q. Q5. How do substituents influence the photophysical properties of pyrazoloquinolines?
A:
- Electron-donating groups (e.g., methoxy) : Enhance fluorescence quantum yields (e.g., 0.45–0.65) by stabilizing excited states, making derivatives suitable for OLEDs .
- Hydrophobic substituents (e.g., phenyl) : Improve sensor performance by enabling membrane permeability in fluorophores like 1,3-diphenyl derivatives .
Applications in Drug Discovery
Q. Q6. How are pyrazoloquinoline derivatives applied in medicinal chemistry?
A: Notable examples include:
- TSPO ligands : 4-Methyl-2-phenyl derivatives show nanomolar affinity for the translocator protein, enabling neuroprotective agent design .
- Ras/Rac inhibitors : SCH 51344 (6-methoxy-3-methyl) blocks oncogenic Ras signaling by disrupting actin-myosin interactions, validated in cancer models .
Addressing Data Contradictions
Q. Q7. How should researchers resolve discrepancies in spectral data for regioisomers?
A:
- Comparative NMR analysis : ¹⁵N NMR distinguishes N-methyl vs. N-aryl substituents by chemical shift variations (δ = 120–150 ppm for pyrazole nitrogens) .
- X-ray validation : Crystallographic data resolves ambiguities, as seen in 6-methyl-1,3-diphenyl derivatives .
Green Chemistry Innovations
Q. Q8. What eco-friendly methods are emerging for pyrazoloquinoline synthesis?
A:
- Electrocatalytic synthesis : One-pot reactions in ethanol at room temperature achieve 85–92% yields with minimal waste .
- Nanoparticle catalysis : CeO₂ nanoparticles enable recyclable, solvent-free synthesis of benzo-fused derivatives .
Structure-Activity Relationship (SAR) Studies
Q. Q9. How can SAR guide the design of pyrazoloquinoline-based sensors?
A:
- Receptor integration : Attaching macrocyclic receptors (e.g., crown ethers) to the quinoline core enables cation-specific fluorescence quenching via photoinduced electron transfer (PET) .
- Polar substituents : Hydroxyethyl groups enhance water solubility for intracellular pH sensing .
Challenges in Scale-Up
Q. Q10. What are the key hurdles in scaling up pyrazoloquinoline synthesis?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
